BJJF078 -

BJJF078

Catalog Number: EVT-1534419
CAS Number:
Molecular Formula: C27H29N3O6S
Molecular Weight: 523.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BJJF078 is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the close related enzyme TG1.
Synthesis Analysis

The synthesis of BJJF078 involves several key steps utilizing standard organic chemistry techniques. The process begins with the preparation of the core structure through nucleophilic aromatic substitution reactions. Specifically, the synthesis can be outlined as follows:

  1. Starting Materials: The synthesis utilizes commercially available precursors including piperidine derivatives and naphthalene-based compounds.
  2. Key Reactions:
    • Acrylamide Formation: The acrylamide moiety is introduced via an amide coupling reaction.
    • Sulfonylation: A sulfonamide group is incorporated to enhance the binding affinity towards TG2.
    • Final Assembly: The final compound is obtained through careful purification techniques such as column chromatography to ensure high purity levels suitable for biological testing .

The synthesis yields moderate to high efficiency depending on the specific conditions employed during each reaction step.

Molecular Structure Analysis

BJJF078 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its binding properties:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol
  • Structural Features:
    • A naphthalene ring system which provides hydrophobic interactions.
    • Dimethoxy groups that enhance solubility and potentially influence binding affinity.
    • An acrylamide linkage that may participate in covalent interactions with TG2 .

The three-dimensional conformation of BJJF078 allows it to effectively fit into the active site of TG2, facilitating inhibition.

Chemical Reactions Analysis

BJJF078 primarily acts through competitive inhibition of transglutaminase enzymes. The mechanism involves:

  • Covalent Bond Formation: The acrylamide group can form a covalent bond with nucleophilic residues in the active site of TG2, effectively blocking substrate access.
  • Inhibition Profile: Studies have demonstrated that BJJF078 selectively inhibits TG2 activity without affecting other transglutaminases significantly, indicating a tailored specificity for therapeutic applications .

Such selective inhibition makes BJJF078 a valuable tool in studying TG2-related pathways and potential drug development.

Mechanism of Action

The mechanism by which BJJF078 inhibits transglutaminase 2 involves several key processes:

  1. Binding Affinity: BJJF078 binds to the active site of TG2 through non-covalent interactions followed by covalent modification via its acrylamide group.
  2. Enzyme Inactivation: This binding leads to a conformational change in TG2 that renders it inactive, preventing it from catalyzing its normal cross-linking reactions .
  3. Biological Impact: Inhibition of TG2 affects downstream signaling pathways involved in cell adhesion, migration, and extracellular matrix remodeling, which are crucial in various pathological conditions such as cancer metastasis and fibrosis .
Physical and Chemical Properties Analysis

BJJF078 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its application in biochemical assays and potential therapeutic formulations .

Applications

BJJF078 has significant scientific applications particularly in the study of transglutaminase-related diseases:

  • Research Tool: Utilized as a selective inhibitor in biochemical assays to elucidate the role of TG2 in various cellular processes.
  • Therapeutic Potential: Investigated for its potential use in treating diseases associated with aberrant TG2 activity, including certain types of cancer and fibrotic disorders.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting transglutaminases, providing insights into structure-activity relationships for future modifications .
Introduction to Transglutaminase 2 (TG2) and BJJF078

Biochemical and Pathophysiological Role of TG2 in Neurodegenerative Disorders

TG2 catalyzes Ca²⁺-dependent transamidation reactions, forming covalent ε-(γ-glutamyl)lysine isopeptide bonds between substrate proteins. This cross-linking activity contributes to two key pathological processes:

  • Protein Aggregation: TG2 cross-links disease-associated proteins (e.g., α-synuclein in Parkinson’s, huntingtin in Huntington’s, amyloid-β in Alzheimer’s), stabilizing toxic oligomers rather than insoluble aggregates. These oligomers disrupt cellular function and promote neuronal death [5] [6].
  • Neuroinflammation: In MS and its experimental model (EAE), TG2 is upregulated in monocytes and macrophages infiltrating the central nervous system (CNS). TG2 facilitates leukocyte adhesion and migration by acting as a co-receptor for β1/β3 integrins, enhancing binding to extracellular matrix (ECM) proteins like fibronectin. This accelerates CNS infiltration and demyelination [1] [3] [4].

TG2 expression is induced by inflammatory mediators (e.g., TNF-α, IL-6) via NF-κB signaling, creating a feedforward loop that sustains inflammation in neurological conditions [6].

Rationale for Developing TG2 Activity Inhibitors in Autoimmune Disease Research

TG2 inhibition represents a strategic approach to modulate autoimmune pathways with minimal immunosuppressive effects:

  • Leukocyte Migration Blockade: TG2 supports monocyte adhesion to endothelia and ECM. Inhibitors disrupting this function reduce CNS infiltration in EAE, directly mitigating neuroinflammation and axonal damage [1] [3].
  • Dual Extracellular/Intracellular Targeting: While intracellular TG2 cross-links pathogenic proteins, extracellular TG2 (secreted via recycling endosomes) facilitates cell-ECM interactions. Compounds inhibiting both pools offer broader therapeutic potential [4] [6].
  • Disease-Modifying Evidence: Genetic ablation of TG2 in EAE models reduces motor deficits and leukocyte influx. Pharmacological inhibition replicates these effects, confirming TG2 as a druggable target [1] [4].

Table 1: Pathological Roles of TG2 in Neurological Disorders

DiseaseTG2-Mediated MechanismConsequence
Multiple SclerosisMonocyte adhesion/migration via integrin bindingCNS infiltration, demyelination
Alzheimer’sCross-linking of amyloid-β and tauToxic oligomer stabilization
Parkinson’sα-Synuclein oligomerizationLewy body formation, neuronal death
Huntington’sMutant huntingtin cross-linkingNuclear inclusion toxicity

Discovery and Classification of BJJF078 as a Small-Molecule TG2 Inhibitor

BJJF078 was developed to overcome limitations of earlier TG2 inhibitors (e.g., cystamine, dihydroisoxazoles):

Chemical Profile and Selectivity

  • Structure: Aminopiperidine derivative engineered for enhanced TG2 binding.
  • Potency: Inhibits recombinant human TG2 (IC₅₀ = 41 nM) and mouse TG2 (IC₅₀ = 54 nM) with high affinity. Notably, it also suppresses TG1 activity (IC₅₀ = 0.16 μM), a closely related enzyme expressed in epithelial barriers [9] [10].
  • Mechanism: Reversibly targets the TG2 catalytic triad (Cys277-His335-Asp358), blocking transamidation without disrupting TG2’s non-enzymatic fibronectin-binding function. This specificity preserves ECM architecture while inhibiting pathological cross-linking [4] [10].

Therapeutic Differentiation

Unlike the dihydroisoxazole inhibitor ERW1041E (which alleviates EAE symptoms), BJJF078 did not reduce motor deficits in mouse EAE despite similar in vitro potency. This divergence highlights:

  • Bioavailability Challenges: BJJF078 may exhibit poor CNS penetration or rapid systemic clearance in vivo [4].
  • Target Redundancy: Compensatory TG1 activity in EAE may offset selective TG2 inhibition. BJJF078’s TG1 inhibition (IC₅₀ = 0.16 μM) is weaker than its TG2 blockade, potentially allowing residual enzymatic activity [4] [10].

Table 2: Comparative Profile of BJJF078 vs. Reference TG2 Inhibitors

ParameterBJJF078ERW1041ECystamine
TG2 IC₅₀ (Human)41 nM90 nM*15 μM*
TG1 IC₅₀0.16 μM0.2 μM*>100 μM*
Fibronectin Binding DisruptionNoNoYes
EAE EfficacyInactiveActiveActive
Selectivity ChallengeTG1 inhibitionTG1 inhibitionLow potency

**Data from [4] [7]*

Research Applications

BJJF078 is utilized to:

  • Elucidate TG2-specific contributions to protein cross-linking in neuronal cell cultures.
  • Decouple TG2’s transamidation activity from its cell-adhesion functions in MS models [4] [10].

Properties

Product Name

BJJF078

IUPAC Name

N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide

Molecular Formula

C27H29N3O6S

Molecular Weight

523.6

InChI

InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32)

InChI Key

IJRQXDUGUAWTNT-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C=CC=C(S(=O)(N3CCC(NC(C=C)=O)CC3)=O)C2=CC=C1)C4=CC=C(OC)C(OC)=C4

Solubility

Soluble in DMSO

Synonyms

BJJF-078; BJJF 078; BJJF078

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.